molecular formula C23H19N5O2S B11427166 N-(2-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(2-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11427166
M. Wt: 429.5 g/mol
InChI Key: YSBUJQLRAPBNPZ-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, along with benzenesulfonyl and ethylphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Quinazoline Formation: The triazole intermediate is then reacted with an appropriate precursor to form the quinazoline ring.

    Introduction of Benzenesulfonyl and Ethylphenyl Groups: These substituents are introduced through nucleophilic substitution reactions using suitable sulfonyl chlorides and ethylphenyl amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzenesulfonyl and ethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sulfonyl chlorides for nucleophilic substitution and halogenated compounds for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(BENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes such as DNA replication and protein synthesis. The exact pathways and molecular targets depend on the specific biological context and the type of cells involved.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Compounds with similar triazole and quinazoline structures.

    Benzenesulfonyl Derivatives: Compounds with benzenesulfonyl groups attached to various organic frameworks.

    Ethylphenyl Amines: Compounds with ethylphenyl groups attached to amine functionalities.

Uniqueness

3-(BENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific combination of functional groups and its potential biological activities. The presence of both benzenesulfonyl and ethylphenyl groups, along with the triazoloquinazoline core, provides a distinct chemical profile that can be exploited for various applications in medicinal and industrial chemistry.

Properties

Molecular Formula

C23H19N5O2S

Molecular Weight

429.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(2-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C23H19N5O2S/c1-2-16-10-6-8-14-19(16)24-21-18-13-7-9-15-20(18)28-22(25-21)23(26-27-28)31(29,30)17-11-4-3-5-12-17/h3-15H,2H2,1H3,(H,24,25)

InChI Key

YSBUJQLRAPBNPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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